3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3,3-DIPHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple phenyl groups and a piperazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIPHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with piperazine, followed by further functionalization to introduce the propenyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3,3-DIPHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
3,3-DIPHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties, including potential therapeutic effects and toxicity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-DIPHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,3-Diphenyl-2-propanone: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic reactions.
3,3-Diphenyl-1-propanol:
Uniqueness
3,3-DIPHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE stands out due to its unique combination of phenyl and piperazine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H30N2O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3,3-diphenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C28H30N2O/c31-28(23-27(25-14-6-2-7-15-25)26-16-8-3-9-17-26)30-21-19-29(20-22-30)18-10-13-24-11-4-1-5-12-24/h1-17,27H,18-23H2/b13-10+ |
InChI Key |
YSEJUFKHKNFETC-JLHYYAGUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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